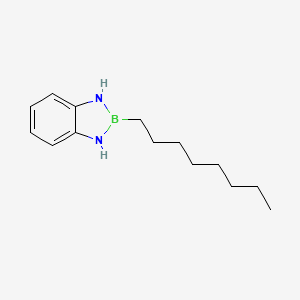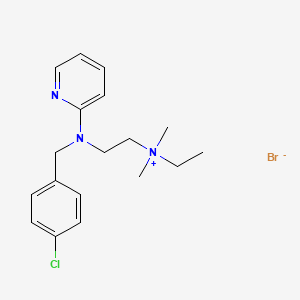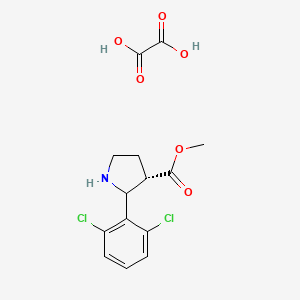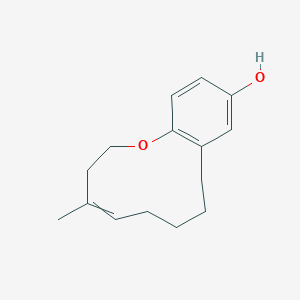![molecular formula C25H25NO4 B12636374 2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine CAS No. 920980-26-3](/img/structure/B12636374.png)
2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their aromatic structures, high dipolar interaction, and strong electronegativity due to the presence of a nitrogen atom. These properties make them significant in various biological and chemical applications .
Preparation Methods
The synthesis of 2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2,6-dibromopyridine under basic conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a phosphine ligand, such as triphenylphosphine. The reaction mixture is heated to reflux in a suitable solvent, such as toluene, for several hours. After completion, the product is purified by column chromatography .
Chemical Reactions Analysis
2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Medicine: Due to its ability to interact with nucleic acids, it is of interest in cancer chemotherapy research.
Mechanism of Action
The mechanism of action of 2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine involves its interaction with molecular targets such as nucleic acids and proteins. The compound’s aromatic structure allows it to intercalate between DNA bases, disrupting the DNA structure and inhibiting replication and transcription processes. This mechanism is particularly relevant in its potential use as an anticancer agent .
Comparison with Similar Compounds
2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine can be compared with other similar compounds, such as:
1-methyl-2,6-bis[2-(substituted phenyl)ethenyl]pyridinium iodides: These compounds also exhibit antioxidant activity and are used in similar applications.
2,6-bis[2-(dimethylamino)ethoxy]pyridine: This compound is used in coordination chemistry and has different substituents that affect its chemical properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
920980-26-3 |
|---|---|
Molecular Formula |
C25H25NO4 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2,6-bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine |
InChI |
InChI=1S/C25H25NO4/c1-27-22-14-10-18(16-24(22)29-3)8-12-20-6-5-7-21(26-20)13-9-19-11-15-23(28-2)25(17-19)30-4/h5-17H,1-4H3 |
InChI Key |
WPWDWNBCJBPMGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC(=CC=C2)C=CC3=CC(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3H-1-benzofuran-2,4'-azepane]](/img/structure/B12636297.png)

![(6-Methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate](/img/structure/B12636312.png)
![3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12636320.png)

![1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(1-piperazinyl)-](/img/structure/B12636334.png)

![5-(4-chloro-3-fluorophenyl)-3-(4-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12636341.png)

![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide](/img/structure/B12636365.png)
![2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12636370.png)
![[2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine](/img/structure/B12636377.png)


